C.I. Disperse Red 19
Description
Significance of Disperse Dyes within Chemical Science and Engineering
Disperse dyes are nonionic, sparingly soluble dyes primarily used for coloring hydrophobic fibers like polyester (B1180765), nylon, and cellulose (B213188) acetates. taylorandfrancis.com Their significance in chemical science and engineering stems from several key aspects:
Dyeing Hydrophobic Fibers: Polyester fibers, being hydrophobic, cannot be effectively dyed with water-soluble dyes. ijsrset.com Disperse dyes, with their low water solubility, are ideal for these materials, applied from a fine aqueous dispersion. taylorandfrancis.comijsrset.com
Molecular Engineering for Performance: The performance of disperse dyes, such as lightfastness and wash-fastness, can be enhanced through molecular modifications. For instance, introducing specific functional groups can improve their properties. researchgate.net The presence of a thiophene (B33073) moiety in some disperse dyes leads to excellent shade brightness. 34.30.143
Advanced Material Development: The unique photophysical properties of disperse dyes make them valuable in creating advanced materials. solubilityofthings.com Their ability to be incorporated into polymer matrices allows for the development of materials with specific optical or electronic functions. rsc.org Research has explored the creation of novel polyfunctional disazo reactive disperse dyes to enhance fixation and buildup on fabrics. 34.30.143
Nanotechnology Applications: The particle size of disperse dyes is crucial for their application. ijsrset.com Reducing the particle size to the nanoscale can lead to more efficient dyeing processes at lower temperatures, saving energy.
Interdisciplinary Research Landscape of C.I. Disperse Red 19
The distinct properties of this compound have led to its application in a variety of interdisciplinary research areas beyond traditional textile dyeing:
Non-Linear Optics (NLO): this compound is of particular interest in the field of non-linear optics. smolecule.com Its chromophore, the part of the molecule responsible for its color, exhibits NLO activity due to its delocalized electrons. smolecule.com The two hydroxyl (OH) groups in its structure allow it to be covalently bonded to a base polymer, enhancing the thermal and photostability of the resulting material, a crucial factor for NLO devices like optical switches. smolecule.comchemicalbook.com It can be integrated as red side groups in NLO polyesters. chemicalbook.comalfa-chemistry.com
Polymer Science: The ability of this compound to bond with polymers like polyurethane to form stable films makes it suitable for developing analog systems. chemicalbook.comalfa-chemistry.comscientificlabs.co.uk Researchers have studied the sorption isotherms of this compound on various polymers, finding that the sorption process is a combination of Nernst-type partitioning and Langmuir sorption. jst.go.jp The spectral absorption of this compound when covalently attached to different polymers has also been a subject of study. researchgate.net
Materials Science: Copolymers of 3-alkylthiophene and a thiophene functionalized with Disperse Red 19 have been synthesized for their potential in various material applications. researchgate.net These materials' molecular structure, optical, and thermal properties have been characterized to understand their behavior. researchgate.net
Emerging Research Directions for this compound and Analogues
The field of disperse dyes is continually evolving, with new research focusing on enhancing their performance and expanding their applications:
Development of Novel Dye Structures: A significant area of research is the synthesis of new azo disperse dyes with improved properties. mdpi.commdpi.com For example, researchers are creating dyes with heterocyclic moieties to achieve brighter shades. 34.30.143mdpi.com The introduction of urethane (B1682113) groups into azo disperse dyes has been shown to improve fastness properties. researchgate.net
Environmentally Friendly Synthesis: There is a growing interest in developing more sustainable and environmentally friendly methods for synthesizing azo dyes. mdpi.com
Multifunctional Dyes: Research is underway to develop disperse dyes with additional functionalities. For instance, new disperse dyes have been synthesized that also exhibit antibacterial and anticancer properties. mdpi.com
Advanced Optical Materials: Analogues of this compound, such as Disperse Red 1, are being investigated for their use in photonics and light storage applications. The incorporation of these dyes into various polymer matrices is a key area of exploration for creating advanced electro-optic polymer films.
Full-Color Afterglow Systems: A recent strategy involves using disperse dyes to achieve predictable full-color afterglow in polymeric systems through a process called phosphorescence resonance energy transfer (PRET). rsc.org This could have applications in displays, sensors, and information encryption. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZRIQTRDZCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062613 | |
| Record name | C.I. Disperse Red 19 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-52-3 | |
| Record name | Disperse Red 19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-((4-(2-(4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I | |
| Source | DTP/NCI | |
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| Record name | Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | C.I. Disperse Red 19 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for C.i. Disperse Red 19
Fundamental Synthetic Pathways of Azo Chromophores in C.I. Disperse Red 19
The core of this compound's structure is the azo chromophore (–N=N–), which is responsible for its color. smolecule.commdpi.com The synthesis of this dye, like other azo dyes, is primarily achieved through a well-established chemical process involving diazotization followed by an azo coupling reaction. mdpi.comwikipedia.org
Azo Coupling Reactions: Mechanistic Insights and Optimization
The synthesis of this compound involves a diazo coupling reaction, an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, attacking an electron-rich coupling component. mdpi.com The general manufacturing method involves the diazotization of 4-nitrobenzenamine and subsequent coupling with N,N-bis(2-hydroxyethyl)aniline (also known as N-phenyldiethanolamine). worlddyevariety.comchemicalbook.com
The diazotization step requires converting the primary aromatic amine, 4-nitrobenzenamine, into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. mdpi.comvaia.com
Following its formation, the diazonium salt is reacted with the coupling component, N,N-bis(2-hydroxyethyl)aniline. The coupling reaction is sensitive to pH; it is generally carried out under acidic conditions to enhance the stability of the dye. mdpi.com The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position relative to the activating group, to form the stable azo bond.
Optimization of the reaction conditions is crucial for maximizing yield and purity. This includes precise control of temperature to prevent the decomposition of the diazonium salt and careful pH management during the coupling stage. mdpi.com The use of an appropriate amount of sodium nitrite is also important to avoid the formation of by-products. semanticscholar.org
Precursor Design and Reaction Kinetics
The selection of precursors is fundamental to defining the final properties of the dye. For this compound, the key precursors are 4-nitrobenzenamine (the diazo component) and N,N-bis(2-hydroxyethyl)aniline (the coupling component). chemicalbook.com
Diazo Component: 4-nitrobenzenamine provides the nitro group (-NO₂), which acts as a strong electron-withdrawing group. This group is part of the "push-pull" system within the chromophore that is essential for its color and non-linear optical properties. smolecule.comtandfonline.com
Coupling Component: N,N-bis(2-hydroxyethyl)aniline contains the electron-donating dialkylamino group and two hydroxyl (-OH) groups. smolecule.com These hydroxyl groups are particularly significant as they provide reactive sites for further chemical modification and integration into polymer systems. smolecule.com
The kinetics of the azo coupling reaction are influenced by the reactivity of both the diazonium salt and the coupling component. The reaction rate can be affected by the solvent system and the presence of catalysts. In aprotic solvents, molecular complex formation can occur, and the reaction may exhibit general base catalysis. lookchem.com The addition of the diazotizing agent should ideally be matched to the rate at which it is consumed to form the azo dye, which depends on the availability of the dissolved amine and coupler. google.com
Structural Modification and Functionalization of this compound
The inherent structure of this compound allows for various modifications to tailor its properties for specific applications, moving beyond traditional textile dyeing.
Introduction of Auxiliary Functional Groups
The aromatic rings in the dye can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. smolecule.com Research into related azo dyes has shown that introducing different substituent groups on the diazo and coupling components can lead to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectra. researchgate.net For instance, the strategic placement of electron-withdrawing and electron-donating groups can fine-tune the dye's color and performance characteristics. researchgate.net While specific examples for Disperse Red 19 are not extensively detailed in the provided results, the principles of azo dye chemistry suggest that modifications like halogenation or the introduction of other alkyl or alkoxy groups are feasible.
Derivatization for Enhanced Performance Characteristics
Derivatization of this compound is primarily focused on leveraging its two hydroxyl groups to improve performance, especially thermal and photostability, for advanced applications. smolecule.com These hydroxyl groups allow the dye to be covalently bonded as a side chain to a polymer backbone. chemicalbook.com This covalent attachment results in significantly enhanced stability compared to simply mixing the dye into a polymer matrix. smolecule.com
For example, Disperse Red 19 has been attached to 3-thiopheneacetic acid via an esterification reaction to create a thiophene (B33073) monomer functionalized with the dye. scispace.com This monomer can then be polymerized. Such derivatization is key to developing materials with high thermal stability and valuable non-linear optical (NLO) properties. scispace.comchemicalbook.com
Polymer Integration and Material Science Applications of this compound
The ability to integrate this compound into polymeric structures has opened up its application in material science, particularly in photonics and non-linear optics. smolecule.com NLO materials can change their refractive index when exposed to intense light, making them suitable for devices like optical switches. smolecule.com
Disperse Red 19 can be used as a red side-group in NLO polyesters and can be bonded with polyurethane to form stable films. chemicalbook.com For instance, polyurethanes have been synthesized from Disperse Red 19 and hexamethylene diisocyanate. tandfonline.com The resulting polymer films have potential uses in the fabrication of analog systems. chemicalbook.comtandfonline.com
Furthermore, copolymers of 3-alkylthiophene and a thiophene functionalized with Disperse Red 19 have been synthesized. scispace.comresearchgate.net These materials demonstrate that even a small incorporation of the Disperse Red 19 chromophore (less than 5%) is sufficient to significantly increase the non-linear optical response of the resulting copolymer films. cio.mx This highlights the efficiency of Disperse Red 19 as an NLO chromophore when integrated into a polymer side chain.
Synthesis of Polymers Incorporating this compound Chromophores
The covalent integration of this compound into polymer chains is a key strategy for developing stable, functional materials. This approach prevents the migration and leaching of the chromophore, a common issue with simple dye-polymer mixtures, and ensures a uniform distribution of the active molecule.
One prominent method involves the synthesis of copolymers where DR19 is attached as a side chain. Research has demonstrated the synthesis of polythiophene derivatives functionalized with a Disperse Red 19 chromophore. researchgate.net In one study, a thiophene monomer functionalized with DR19 (TDR19) was copolymerized with 3-hexylthiophene (B156222) (HT) and 3-octylthiophene (B1296729) (OT) via oxidative polymerization. Although the incorporation of the TDR19 monomer into the final copolymers (P1 and P2) was relatively low (under 5%), it was sufficient to significantly enhance the third-order nonlinear optical response of the materials in the solid state. researchgate.net The properties of these copolymers are detailed in the table below.
| Property | Monomer (TDR19) | Copolymer P1 | Copolymer P2 |
|---|---|---|---|
| Monomer Feed Ratio | - | 3-HT : TDR19 (95:5) | 3-OT : TDR19 (97:3) |
| Maximum Absorbance (λmax) in THF | 488 nm | ~450 nm | ~450 nm |
| Maximum Emission (λem) in THF | - | 578 nm | 578 nm |
| Third-Order Nonlinear Electric Susceptibility (χ(3)) of Thin Film | - | Increment of nearly 60% when TDR19 incorporation increased from 3% to 5% | - |
Another approach involves bonding DR19 with polymers like polyurethane. This process leverages the hydroxyl groups of the dye to form covalent linkages, resulting in stable films suitable for various optical and analog system applications. chemicalbook.com Furthermore, the modification of DR19 into a polymerizable monomer, for instance by reacting it with methacryloyl chloride to create a methacrylate (B99206) derivative, opens pathways for its inclusion in a wide range of acrylic and vinylic polymers through conventional polymerization techniques. google.com
Polycondensation Reactions for Hybrid Materials
Polycondensation is a versatile method for creating novel materials where the DR19 chromophore is an integral part of the polymer backbone or a side chain in polyesters, polyamides, or polyurethanes. This method is particularly valuable for synthesizing materials with high thermal stability and tailored optical properties for applications like optical data storage.
Research into polyesters containing DR19 side chains has been conducted specifically for data storage applications. researchgate.net In these studies, polyesters were synthesized through a polycondensation reaction between a diol monomer derived from DR19 and various dihalides, such as terephthaloyl chloride, isophthaloyl chloride, and 4,4'-biphenyldicarbonyl chloride. The resulting polyesters exhibited distinct optical properties, including the ability to form diffraction gratings upon laser irradiation, a key feature for holographic data storage. The structure of the dihalide in the main chain was found to significantly influence the diffraction efficiency of the final polymer film. researchgate.net
| Polymer | Dihalide Used | Maximum Diffraction Efficiency (%) |
|---|---|---|
| DR-Est-1 | Terephthaloyl chloride | Not specified |
| DR-Est-2 | Isophthaloyl chloride | Not specified |
| DR-Est-3 | 4,4'-Biphenyldicarbonyl chloride | 0.4% |
The principles of polycondensation are also applied in the creation of organic-inorganic hybrid materials through sol-gel processes. researchgate.net While specific studies on DR19 are limited, the methodology is directly applicable. In this process, an alkoxysilane dye, created by functionalizing a chromophore like DR19 with a silane (B1218182) coupling agent, undergoes hydrolysis and polycondensation. This results in a cross-linked silica (B1680970) network with covalently embedded dye molecules, yielding robust materials with enhanced thermal and mechanical properties suitable for second-order nonlinear optics. researchgate.netacs.org A patent also describes the reaction of disperse dyes, including DR19, with polyether isocyanate to synthesize dye-polyether derivatives, demonstrating another route for creating hybrid materials. google.com
Advanced Material Fabrication with this compound Composites
The fabrication of advanced materials often involves incorporating DR19 into composites to harness its photoresponsive properties for photonic devices. Techniques such as physical vapor deposition and electrospinning are employed to create highly ordered and functional structures.
Electric Field Assisted Physical Vapor Deposition (EFA-PVD) has been used to create thin films of DR19 on silane-treated substrates. researchgate.net This technique allows for the controlled deposition of the dye molecules. The application of an external electric field during the deposition process induces a parallel polar orientation of the DR19 molecules perpendicular to the substrate. This ordered, head-to-tail stacking results in a crystalline film structure, which is crucial for maximizing the material's nonlinear optical properties. The stability of the fabricated film is enhanced by hydrogen bonding between the DR19 molecules and the silane substrate. researchgate.net
| Fabrication Parameter | Observation |
|---|---|
| Deposition Method | Electric Field Assisted Physical Vapor Deposition (EFA-PVD) |
| Substrate | Silane-coated |
| Effect of External Electric Field | Induces parallel polar orientation perpendicular to the substrate |
| Resulting Film Structure | Crystalline with regular head-to-tail stacking |
Other relevant fabrication methods include creating colored polymer nanospheres and nanofibers. Miniemulsion polymerization, for example, can be used to synthesize latex composite particles where a disperse dye is chemically bonded within a polymer matrix, offering high solvent resistance. researchgate.net Although not specifically demonstrated for DR19, electrospinning is a widely used technique to produce nanofibers from polymer solutions containing dyes. By dissolving a DR19-functionalized polymer and electrospinning the solution, it is possible to fabricate non-woven mats of colored nanofibers with a high surface area, suitable for sensor or filtration applications. researchgate.netijcea.org
Advanced Analytical Techniques for Characterization and Quantification of C.i. Disperse Red 19
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental in the analysis of C.I. Disperse Red 19, offering high-resolution separation from complex matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disperse dyes. labrulez.com For this compound, reversed-phase (RP) HPLC methods are commonly utilized. sielc.com These methods often employ a C18 stationary phase, which provides effective separation based on the hydrophobicity of the dye molecule. sielc.comsielc.com
A typical mobile phase for the HPLC analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acidifier like phosphoric acid or formic acid for mass spectrometry (MS) compatible applications. sielc.comsielc.com The use of a gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of the dye from other components in a sample. oup.com Detection is commonly achieved using a UV-Vis detector, as this compound exhibits a characteristic absorbance in the visible region. labrulez.comoup.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | labrulez.com |
Ultra-Performance Liquid Chromatography (UPLC) Development
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This technology has been successfully applied to the analysis of various disperse dyes, including those similar in structure to this compound. mdpi.com
The transition from HPLC to UPLC for this compound analysis can be achieved by using columns with smaller (e.g., 3 µm) particles, which are suitable for faster UPLC applications. sielc.comsielc.com UPLC methods, often coupled with tandem mass spectrometry (MS/MS), provide a robust and sensitive approach for the identification and quantification of disperse dyes in various matrices, including textiles and environmental samples. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| System | ACQUITY UPLC H-Class | |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | |
| Mobile Phase | Water and Acetonitrile with 5 mmol/L ammonium (B1175870) acetate | |
| Flow Rate | 0.6 mL/min | |
| Detection | Tandem Mass Spectrometry (Xevo TQD) |
Microemulsion Electrokinetic Capillary Chromatography (MEEKC) for Complex Mixtures
For the analysis of disperse dyes in complex matrices, such as extracts from polyester (B1180765) fibers, Microemulsion Electrokinetic Capillary Chromatography (MEEKC) has emerged as a powerful technique. nih.govresearchgate.net Disperse dyes like this compound are often insoluble or sparingly soluble in water, making their analysis by conventional capillary electrophoresis challenging. mdpi.com MEEKC utilizes a microemulsion as the background electrolyte, which can effectively solubilize hydrophobic analytes. nih.govmdpi.com
A typical microemulsion for MEEKC analysis of disperse dyes consists of a borate (B1201080) buffer, an oil phase (e.g., n-octane), a surfactant (e.g., sodium dodecyl sulphate), and a co-surfactant (e.g., butanol). nih.govresearchgate.net The addition of organic modifiers like isopropanol (B130326) and cyclodextrins can further enhance the resolution and selectivity of the separation. nih.govresearchgate.net This method has proven successful in differentiating various disperse dyes extracted from real textile samples. researchgate.net
Solid-Phase Extraction (SPE) Coupled Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is often coupled with chromatographic methods like HPLC and UPLC for the analysis of disperse dyes in environmental water samples. oup.com SPE allows for the pre-concentration of the analyte of interest and the removal of interfering matrix components, thereby improving the sensitivity and reliability of the subsequent analysis. oup.com
For the analysis of disperse dyes, including C.I. Disperse Red 1, SPE methods have been developed using various sorbents. oup.com The selection of the appropriate SPE cartridge and elution solvents is critical for achieving high recovery rates. oup.com Following extraction and concentration, the sample is analyzed by LC-MS/MS, which provides high selectivity and low detection limits, making it suitable for trace-level analysis in complex environmental samples. oup.com Research has demonstrated the successful application of SPE-LC-ESI-MS/MS for the determination of C.I. Disperse Red 1 and other disperse dyes in wastewater, with detection limits in the nanogram per liter range. oup.com
Spectroscopic Identification and Monitoring of this compound
Spectroscopic techniques are indispensable for the identification and quantification of this compound, providing information about its concentration and structural characteristics.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution. aatbio.com The dye exhibits a characteristic absorption spectrum in the visible range, which is attributed to the π → π* electronic transitions within its chromophore. researchgate.net
This compound has a reported absorbance peak (λmax) at approximately 496 nm. aatbio.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. upc.edu This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.netupc.edu The molar absorptivity (ε) is a constant that relates absorbance, concentration, and path length, and can be calculated from the analytical curve. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Absorbance Peak (λmax) | 496 nm | aatbio.com |
| Principle of Quantification | Beer-Lambert Law | upc.edu |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. In the case of azo dyes, FT-IR can confirm the presence of key structural features. frontiersin.orgnih.govelsevier.es For instance, the FT-IR spectrum of a disperse dye can reveal characteristic peaks corresponding to the stretching and bending vibrations of its constituent chemical bonds.
Although a specific FT-IR spectrum for this compound was not found in the search results, the analysis of similar azo dyes provides insight into the expected spectral features. For example, in the analysis of other red disperse dyes, characteristic peaks for C=C bending in the aromatic rings and O-H bending have been identified. The breakdown of an azo dye can be monitored by the disappearance of the peak corresponding to the azo group (-N=N-). frontiersin.org
Table 1: Representative FT-IR Peaks for Functional Groups in Azo Dyes
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400 - 3200 |
| C-H (alkaline) | Stretching | 2950 - 2850 |
| C=O (carbonyl) | Stretching | ~1630 |
| -N=N- (azo) | Stretching | ~1450 |
| C-N | Stretching | 1335 - 1250 |
| C-O (alcohols) | Stretching | 1260 - 1000 |
| C-H (aromatic) | Bending | 900 - 675 |
This table is illustrative and based on general knowledge of FT-IR spectroscopy of organic compounds and related azo dyes. Specific peak positions for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.
While specific NMR data for this compound was not available in the provided search results, studies on similar disperse red azo dyes demonstrate the utility of NMR in confirming their synthesized structures. mdpi.comsioc-journal.cn For example, in the ¹H-NMR spectrum of a synthesized red azo dye, distinct signals corresponding to protons on the benzene (B151609) rings and alkyl chains can be assigned. mdpi.com Similarly, ¹³C NMR spectra provide crucial data on the carbon skeleton of the molecule. The characterization of new disperse azo dyes routinely involves ¹H NMR and ¹³C NMR for full structural verification. sioc-journal.cn
Mass Spectrometry (MS) Applications in Environmental and Biological Matrices
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of compounds in complex mixtures, such as environmental and biological samples. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Trace Analysis
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like many dyes. When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS offers exceptional selectivity and sensitivity for trace analysis. This makes it a powerful tool for detecting and quantifying disperse dyes in environmental water samples. nih.govresearchgate.net
Optimized SPE-LC-ESI-MS/MS methods have been developed to monitor disperse azo dyes in aquatic environments. nih.gov These methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of dye concentrations at the nanogram per liter (ng/L) level. nih.govresearchgate.net For instance, a validated method for nine disperse dyes, including Disperse Red 1, in aqueous solutions demonstrated good linearity and recovery, proving its utility for analyzing environmental samples. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity for quantitative analysis of target dyes in complex matrices like textile wastewater. lcms.cz
Table 2: Performance of a Validated SPE-LC-ESI-MS/MS Method for Disperse Dyes
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 100.0 ng/mL | nih.gov |
| Limit of Detection (LOD) | ~2.0 ng/L | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | ~8.0 ng/L | nih.govresearchgate.net |
| Average Recovery | >70% | nih.gov |
Identification of Degradation Products via MS Profiling
Mass spectrometry is a key technique for identifying the products formed during the degradation of dyes. The breakdown of azo dyes, for example, can be initiated by the cleavage of the azo bond, leading to the formation of aromatic amines. frontiersin.orgijcmas.com These degradation products can be identified by comparing their mass spectra to libraries or by interpreting their fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the metabolites of dye degradation. frontiersin.orgchem-soc.si For example, GC-MS analysis of biodegraded metabolites of a red azo dye allowed for the prediction of the metabolic pathway based on the molecular weight and mass-to-charge ratio of the identified intermediates. frontiersin.org Similarly, LC-MS has been used to identify intermediates in the degradation of other azo dyes, revealing common fragmentation patterns that indicate specific structural motifs. asm.org The analysis of dye degradation products is crucial for assessing the environmental fate and potential toxicity of these compounds.
Environmental Fate, Ecotoxicology, and Human Health Impact of C.i. Disperse Red 19
Environmental Distribution and Persistence Mechanisms
The environmental distribution and persistence of C.I. Disperse Red 19 are influenced by its physical and chemical properties, as well as the environmental conditions it encounters.
Disperse dyes, including this compound, are characterized by their hydrophobicity, which gives them a significant tendency to adsorb to sediments and soil particles in aquatic environments. mst.dk This process is a major pathway for the removal of these dyes from the water column. mst.dk The mechanism of sorption is believed to be similar to the way these dyes color fabrics, where a partition coefficient describes the equilibrium between the dye in the water and the dye adsorbed to the solid phase. mst.dk Factors such as increasing molecular size, water hardness, and salinity, along with a decrease in pH, tend to favor the sorption of dyes to solids. mst.dk Due to their low water solubility and high octanol-water partition coefficients (Kow), disperse dyes are not expected to be significantly absorbed by sludge in sewage treatment plants. scbt.com Instead, a large portion is anticipated to partition to sediment. canada.ca
This compound is expected to be persistent in the environment under aerobic conditions. canada.ca Azo dyes, in general, are not readily biodegradable aerobically, and oxygen can inhibit the reduction of the azo bond. scbt.com Studies on the aerobic degradation of azo dyes have shown that a significant portion of the dye may remain unchanged or only slightly altered. scbt.com
Under anaerobic conditions, however, azo dyes are susceptible to reductive degradation. scbt.com This process involves the cleavage of the azo linkage (-N=N-), which is a primary step in their breakdown. scbt.comcanada.ca Research on other disperse dyes has indicated that rapid reductive cleavage can occur in anoxic bottom sediments. canada.ca One study investigating the degradation of a disperse red dye using a bacterial consortium found that alternating anaerobic and aerobic conditions led to a high degree of decolorization, suggesting that a combination of these environments is effective for its breakdown. lifesciencesite.com
The primary industrial source of this compound is the textile industry, where it is used for dyeing synthetic fibers. smolecule.com During the dyeing process and subsequent washing of textiles, a portion of the dye can be released into wastewater. lifesciencesite.com These dye-containing effluents are a significant environmental concern due to their potential toxicity and persistence. cymitquimica.comlifesciencesite.com
Consumer use of products containing this compound, such as clothing and home textiles, can also lead to its release into the environment, primarily through laundering. canada.ca It is estimated that a significant percentage of disperse dyes used in textiles can be released into the water during the product's life cycle. canada.ca Once in the wastewater stream, the majority of the dye is expected to end up in waste disposal sites, with a smaller fraction being released into water bodies. canada.cacanada.ca
Persistence under Aerobic and Anaerobic Conditions
Aquatic Ecotoxicological Assessment
The ecotoxicological effects of this compound have been the subject of several studies, focusing on its impact on various aquatic organisms.
Studies have demonstrated the toxicity of this compound and similar disperse dyes to a range of aquatic organisms. Acute toxicity tests have shown that solvent dyes can be toxic to aquatic life. scbt.com For C.I. Disperse Red 1, a closely related compound, acute toxicity has been observed in organisms like Daphnia similis. canada.ca Research on a commercial product containing Disperse Red 1 revealed its acute and chronic toxicity to eight different aquatic species across four trophic levels. researchgate.net
While acute toxicity tests on fish for some disperse dyes have shown no effects near their water solubility limits, chronic studies have indicated that fish and aquatic invertebrates can be sensitive to these dyes. canada.ca The toxicity of disperse dyes can be influenced by their molecular weight and size, with smaller molecules potentially being more bioavailable and thus more toxic. canada.ca Algae are also generally susceptible to dyes, although the inhibitory effect at high concentrations is often attributed to the reduction of light penetration rather than a direct toxic effect. mst.dk
Interactive Data Table: Acute Toxicity of Disperse Dyes to Aquatic Organisms
| C.I. Generic Name | Organism | Toxicity Endpoint and Value (mg/L) |
| Disperse Red 1 | Daphnia similis | 48 h EC50 = 0.13 |
| Disperse Red 1 | Hydra attenuata | 48 h EC50 = 1.9 |
| Disperse Red 13* | Daphnia similis | 48 h EC50 = 0.019 |
| Disperse Red 179 | Guppy (Poecilia reticulata) | 96 h LC50 = 10-100 |
Note: Data from a Canadian government screening assessment. canada.ca
The toxic action of azo dyes like this compound is often linked to the molecule itself or its degradation products. nih.gov A common mode of action for azo disperse dyes is related to the potential cleavage of the azo bond, which can release aromatic amines. canada.ca These amines can be toxic and may have various adverse effects on organisms. cymitquimica.com For instance, some aromatic amines can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. mst.dk
The hydrophobicity of disperse dyes also plays a role in their toxicity, as it can lead to their uptake and potential accumulation in organisms. mst.dk Observations of red coloration inside aquatic organisms exposed to disperse red dyes suggest direct uptake. ecotoxbrasil.org.br The toxic effects can manifest as oxidative stress and other biochemical alterations in exposed organisms. For example, the presence of a chlorine substituent in a similar dye, Disperse Red 13, was found to increase its toxicity to the water flea Daphnia similis compared to Disperse Red 1, which lacks this substituent. nih.gov The mechanism of toxicity for many dyes involves their interaction with cellular components, which can be influenced by the dye's specific chemical structure.
Bioaccumulation Potential in Aquatic Food Webs
The release of disperse dyes into water bodies can present an ecotoxic hazard, with the potential for bioaccumulation that could ultimately impact humans through the food chain. scbt.com Some studies indicate that certain disperse dyes or their breakdown products can accumulate in the tissues of organisms over time. sustainability-directory.com However, it is also noted that for some disperse dyes, experimentally measured bioaccumulation values are generally lower than estimated log BCF values, suggesting the need for further validation, especially considering their large molecular sizes. scbt.com
It is important to consider that the environmental fate and potential for bioaccumulation of this compound are influenced by various factors, including its chemical structure, water solubility, and the presence of microbial activity that can lead to its degradation. sustainability-directory.com
Human Health Considerations and Toxicological Pathways
This compound is recognized as a potential skin sensitizer (B1316253), capable of causing allergic contact dermatitis. smolecule.comnih.gov This type of allergic reaction is a cell-mediated immune response of the delayed type, involving T lymphocytes. scbt.com The small molecular size and lipophilic nature of disperse dyes like this compound facilitate their absorption through the skin. scbt.com
The mechanism of skin sensitization involves the dye acting as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein in the skin. The weak attachment of disperse dye molecules to textile fibers makes them more available for skin contact and subsequent absorption. scbt.com Once absorbed, the dye or its metabolites can bind to skin proteins, forming an antigen that is recognized by the immune system, leading to sensitization. diva-portal.org Subsequent contact with the same allergen can then trigger an allergic reaction, manifesting as contact eczema. scbt.com
In Germany, several disperse azo dyes, including Disperse Red 1, have been linked to contact dermatitis from exposure to colored textiles. scbt.com It is noteworthy that a substance with weaker sensitizing potential but widespread distribution can be a more significant allergen than a stronger sensitizer with limited contact opportunities. scbt.com
There is concern regarding the potential for this compound and other azo dyes to cause mutations and cancer, although sufficient data for a definitive assessment is often lacking. scbt.com The genotoxic and mutagenic potential of azo dyes is frequently linked to their metabolic breakdown products, specifically aromatic amines. researchgate.net
Studies on other disperse dyes have shown genotoxic and mutagenic effects in mammalian cells. For instance, C.I. Disperse Blue 291 was found to be genotoxic and mutagenic in a human hepatoma cell line (HepG2), inducing DNA fragmentation and the formation of micronuclei. researchgate.net While specific genotoxicity and mutagenicity data for this compound were not found in the provided search results, the general concern for azo dyes warrants consideration. The potential for these dyes to be metabolized into harmful compounds underscores the need for thorough investigation. researchgate.net
A significant health concern associated with azo dyes like this compound is their potential to break down and form aromatic amines. researchgate.netcymitquimica.com This breakdown can occur through the reductive cleavage of the azo bond (-N=N-) by bacterial activity in the intestines or by enzymes in the liver. researchgate.net These aromatic amines are a class of chemicals that includes known carcinogens. cymitquimica.com
The formation of these metabolites is a critical step in the toxicological pathway of azo dyes. Once formed, aromatic amines can be absorbed into the bloodstream and undergo further metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules, potentially initiating carcinogenic processes. researchgate.net For example, if ingested, dyes like methyl orange are metabolized into aromatic amines by intestinal microorganisms, and reductive enzymes in the liver can also catalyze this cleavage, which has been linked to intestinal cancer. researchgate.net
Investigation of Genotoxic and Mutagenic Potential
Environmental Risk Assessment Methodologies for Disperse Dyes
Environmental risk assessment for disperse dyes involves evaluating their potential adverse effects on ecosystems. sustainability-directory.comresearchgate.net A common methodology involves determining the Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. researchgate.net This is often compared with the Predicted Environmental Concentration (PEC), the estimated concentration of the substance in the environment. The PEC/PNEC ratio is then used to characterize the risk.
For disperse dyes, the assessment considers their release from textile dyeing and finishing plants, their persistence in the environment, and their toxicity to aquatic organisms at various trophic levels. sustainability-directory.comresearchgate.netcanada.ca Due to their poor water solubility, assessing the aquatic toxicity of disperse dyes can be challenging. canada.ca
In Canada, for instance, a set of 26 azo disperse dyes with molecular weights below 360 g/mol , which includes dyes structurally similar to this compound, were assessed. canada.ca The assessment led to the development of release guidelines for the textile sector to limit the concentration of these dyes in effluents to below the PNEC. canada.ca This approach focuses on managing the release at the source to mitigate environmental risk.
The risk assessment for disperse dyes also needs to consider their potential for bioaccumulation and the formation of toxic degradation products. sustainability-directory.com Moving beyond single-species toxicity tests to assess ecosystem-level impacts, including effects on biodiversity and food web dynamics, is also a crucial aspect of a comprehensive environmental risk assessment. sustainability-directory.com
Data Table: Environmental and Toxicological Profile of this compound
| Parameter | Finding | Citation |
| Bioaccumulation Potential | Non-ionic dyes have a potential risk of bioaccumulation, but this needs further validation. | scbt.com |
| Skin Sensitization | May cause an allergic skin reaction. smolecule.com Recognized as a contact allergen. scbt.com | scbt.comsmolecule.com |
| Genotoxicity/Mutagenicity | Concern exists for azo dyes, but specific data for this compound is limited. scbt.com The harmful effects are often linked to their metabolites. researchgate.net | scbt.comresearchgate.net |
| Aromatic Amine Formation | Can be reduced to aromatic amines by intestinal microflora or liver enzymes. researchgate.net Some azo dyes can release aromatic amines which may pose health risks. cymitquimica.com | researchgate.netcymitquimica.com |
Advanced Degradation and Remediation Technologies for C.i. Disperse Red 19
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively mineralize a wide range of organic pollutants, including C.I. Disperse Red 19, into simpler and less harmful substances like carbon dioxide and water.
Photocatalytic Degradation: Mechanisms and Efficiency
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source to generate ROS. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive species. These species are responsible for the degradation of the dye molecules.
Titanium dioxide (TiO2) is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. nih.gov The anatase phase of TiO2 is generally considered more photoactive than the rutile phase for dye degradation, attributed to a combination of factors including lower recombination rates of electron-hole pairs and a higher number of surface active sites. nih.gov
The efficiency of the photocatalytic degradation of this compound is influenced by several key operational parameters:
pH: The pH of the solution plays a crucial role in the photocatalytic process. researchgate.net It affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For TiO2, the point of zero charge (pzc) is around pH 6.5. mdpi.com In acidic conditions (pH < 6.5), the TiO2 surface is positively charged, which can enhance the adsorption of certain dye molecules. Conversely, in alkaline conditions (pH > 6.5), the surface becomes negatively charged. mdpi.com The optimal pH for degradation can vary depending on the specific dye and catalyst system.
Catalyst Loading: The concentration of the photocatalyst is a critical factor. An increase in catalyst loading generally leads to an increased number of active sites on the catalyst surface, which enhances the degradation rate. ijsr.net However, beyond an optimal concentration, the photocatalytic activity may decrease due to increased turbidity of the solution, which reduces light penetration. ijsr.net
Initial Dye Concentration: The initial concentration of the dye can significantly impact the degradation efficiency. At lower concentrations, the degradation rate is typically higher. As the initial dye concentration increases, the degradation rate may decrease. This can be attributed to the aggregation of dye molecules, which reduces their diffusivity and the rate at which they reach the catalyst surface. iwaponline.com
Light Intensity: Light intensity is another important parameter. Higher light intensity generally leads to a higher rate of electron-hole pair generation, which in turn increases the production of hydroxyl radicals and accelerates the degradation process.
Table 1: Influence of Operational Parameters on Photocatalytic Degradation
| Parameter | Effect on Degradation Efficiency | Optimal Conditions |
| pH | Affects catalyst surface charge and dye ionization. researchgate.net | Varies depending on catalyst and dye; for TiO2, acidic pH can be favorable. mdpi.com |
| Catalyst Loading | Increases with loading up to an optimal point, then decreases. ijsr.net | Depends on reactor geometry and operating conditions. |
| Initial Concentration | Higher concentration can lead to lower degradation rates. iwaponline.com | Lower concentrations are generally more efficiently degraded. |
| Light Intensity | Higher intensity generally increases the degradation rate. | Dependent on the specific photocatalyst and reactor setup. |
Sonophotocatalysis is a hybrid AOP that combines photocatalysis with sonolysis (the use of ultrasound). This combination can lead to synergistic effects, where the degradation rate is greater than the sum of the individual processes. rsc.orgresearchgate.netrsc.org The application of ultrasound can enhance the photocatalytic process in several ways:
It increases the mass transfer of pollutants to the catalyst surface. nanochemres.org
It deagglomerates catalyst particles, increasing the available active surface area. nanochemres.orgfrontiersin.org
It continuously cleans the catalyst surface, preventing deactivation. nanochemres.org
The cavitation bubbles produced by ultrasound can generate additional reactive radicals. nanochemres.org
Studies have shown that sonophotocatalysis can be significantly more effective than either photocatalysis or sonolysis alone. For example, in the degradation of a mixture of dyes, sonophotocatalysis achieved an 82% degradation after 80 minutes, compared to 68% for photocatalysis and 19% for sonolysis. bme.humtak.hu
Influence of Operational Parameters (pH, Catalyst Loading, Initial Concentration, Light Intensity)
Fenton and Photo-Fenton Processes: Hydroxyl Radical Generation and Reactivity
The Fenton process is another powerful AOP that involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. pjoes.commdpi.com The reaction is most effective under acidic conditions (typically around pH 3). mdpi.com The generated hydroxyl radicals are highly reactive and can oxidize a wide range of organic compounds. nih.gov
Table 2: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation
| Process | Description | Advantages |
| Fenton | Fe2+ + H2O2 → Fe3+ + •OH + OH−. mdpi.com | Simple, cost-effective source of hydroxyl radicals. pjoes.com |
| Photo-Fenton | Fenton reaction enhanced by UV-Vis light. brieflands.com | Higher degradation efficiency, regeneration of Fe2+. researchgate.net |
Ozonation and Catalytic Ozonation for Chromophore Cleavage
Ozonation is an AOP that utilizes ozone (O3), a strong oxidizing agent, to break down organic pollutants. wikipedia.org Ozone can react with organic molecules through two main pathways: direct reaction with the molecule or decomposition into hydroxyl radicals, which then react with the pollutant. The cleavage of the chromophoric groups in dye molecules by ozone leads to decolorization. unimap.edu.mypjoes.com
Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and the generation of hydroxyl radicals, thereby increasing the efficiency of the degradation process. mdpi.comnih.gov Various materials, including metal oxides and zeolites, have been investigated as catalysts for this purpose. mdpi.com Catalytic ozonation has been shown to be more effective than ozonation alone for the removal of color and chemical oxygen demand (COD) from dye-containing wastewater. nih.govcmu.ac.th
Electrochemical Oxidation and Electrocoagulation Techniques
Electrochemical methods, including electrochemical oxidation and electrocoagulation, are promising for the treatment of textile effluents containing dyes like this compound. These processes are known for their efficiency and simple operation. deswater.com
Electrochemical Oxidation involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the anode surface. These agents can break down the complex aromatic structure of the dye, leading to its decolorization and mineralization. The process can be influenced by several factors, including the anode material, current density, pH of the solution, and the concentration of supporting electrolytes like sodium chloride. bohrium.com
Electrocoagulation operates on the principle of in-situ generation of coagulants. deswater.com When an electrical current is passed through sacrificial anodes, typically made of iron or aluminum, metal ions are released into the wastewater. These ions then form metal hydroxides, which can destabilize and agglomerate the dye molecules, leading to their removal from the solution through precipitation and flotation. researchgate.net The effectiveness of electrocoagulation is dependent on parameters such as the electrode material, current density, electrolysis time, and the pH of the wastewater. deswater.comresearchgate.net
Research has shown that both iron and aluminum electrodes are effective for the removal of disperse dyes. deswater.comresearchgate.net For instance, in one study, iron electrodes demonstrated high efficiency in color removal from a synthetic effluent containing a reactive blue and a disperse red dye in alkaline conditions, while aluminum electrodes were more effective in acidic solutions. deswater.com The optimization of operating conditions is crucial for achieving high removal efficiency and minimizing energy consumption. rsc.org
Adsorption Technologies for Effluent Decolorization
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent.
Adsorption Mechanisms: Electrostatic Interactions, π-π Stacking, Hydrogen Bonding, and Van der Waals Forces
The removal of this compound through adsorption is governed by several interaction mechanisms between the dye molecule and the adsorbent surface. rsc.org
Electrostatic Interactions: These occur between a charged adsorbent surface and the ionic parts of the dye molecule. rsc.orgrsc.org The surface charge of the adsorbent is often pH-dependent, influencing the adsorption capacity.
π-π Stacking: This interaction takes place between the aromatic rings of the this compound molecule and the graphitic or aromatic structures present in some adsorbents, such as activated carbon.
Hydrogen Bonding: The presence of functional groups like hydroxyl (-OH) and amino (-NH2) groups in both the dye and certain adsorbents facilitates the formation of hydrogen bonds, contributing to the adsorption process.
Development and Characterization of Novel Adsorbent Materials
The quest for more efficient and cost-effective adsorbent materials has led to the development and investigation of various novel materials.
Activated carbon is a highly effective adsorbent for dye removal due to its large surface area and porous structure. nanochemres.org However, its high cost has prompted research into alternative carbon-based materials derived from agricultural waste and other low-cost sources. researchgate.net These materials can be activated through physical or chemical processes to enhance their adsorptive properties.
Metal oxides and their composites have shown significant potential for dye adsorption. For example, mixed silica-alumina oxides have been investigated for the removal of various textile dyes. umcs.pl The adsorption capacity of these materials is influenced by factors such as their composition, surface area, and the pH of the solution. umcs.pl Studies have also explored the use of titania-silica composites, which can be more effective in dye sorption when doped with certain metal ions. umcs.pl
There is growing interest in using bio-adsorbents and agricultural waste as low-cost alternatives for dye removal. Materials like chitosan, a biopolymer derived from crustacean shells, and various agricultural byproducts have been modified to enhance their adsorption capacity for dyes. researchgate.netresearchgate.net For instance, a study on the use of mucilage from Alcea rosea roots as a natural coagulant demonstrated significant removal of Disperse Red 60. nih.gov The effectiveness of these materials is often attributed to the presence of various functional groups on their surfaces that can interact with dye molecules. researchgate.net
📊 Interactive Data Table: Adsorption of Disperse Dyes
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 | Disperse Red 60 | 100 | 2 | researchgate.net |
| Chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 | Disperse Red 60 | 100 | 4 | researchgate.net |
| Alcea rosea root mucilage | Disperse Red 60 | - | 11 | nih.gov |
| FA–JE | Disperse Red 3B | 103.95 | - | researchgate.net |
Metal Oxide-Based Adsorbents (e.g., Alumina, Silica-Titania Composites)
Optimization of Adsorption Parameters (pH, Temperature, Contact Time, Adsorbent Dose)
The efficiency of removing this compound from aqueous solutions through adsorption is significantly influenced by several key operational parameters. Optimizing these factors is crucial for maximizing dye removal.
pH: The pH of the solution plays a critical role in the adsorption process by altering the surface charge of the adsorbent and the ionization of the dye molecule. For disperse dyes, which are non-ionic, the effect of pH can be less pronounced compared to ionic dyes. However, some studies on similar disperse dyes have shown that pH can still influence removal efficiency. For instance, in the removal of Disperse Red 60, an alkaline pH of 11 was found to be optimal for coagulation-based removal. nih.gov Conversely, for other azo dyes, acidic conditions (around pH 4) have been shown to be optimal for adsorption. acs.org The effect of pH is highly dependent on the specific adsorbent material being used. dergipark.org.tr
Temperature: Temperature can affect the adsorption capacity in several ways. An increase in temperature can enhance the mobility of dye molecules and may increase the number of active sites on the adsorbent, leading to higher adsorption. iwaponline.com This endothermic nature has been observed in the adsorption of some disperse dyes, where the adsorption capacity increases with a rise in temperature from 25°C to 60°C. journalijar.comrsc.org However, in other cases, an increase in temperature can lead to a decrease in adsorption capacity, indicating an exothermic process where the forces between the dye and the adsorbent surface weaken. iwaponline.com For example, the removal of Disperse Blue 79 was found to be optimal in the temperature range of 30°C to 40°C. medcraveonline.com
Contact Time: The time required for the dye to reach equilibrium with the adsorbent is a crucial factor. Initially, the rate of adsorption is typically rapid due to the availability of numerous active sites on the adsorbent surface. bbrc.in As these sites become occupied, the rate of adsorption slows down and eventually reaches a plateau, indicating that equilibrium has been achieved. rdd.edu.iq Studies on various dyes have shown that equilibrium can be reached in as little as 30 minutes or may require several hours. bbrc.inrdd.edu.iq For instance, in the adsorption of Disperse Red dye using activated carbon, batch experiments were conducted to determine the equilibrium contact time. researchgate.net
Adsorbent Dose: The amount of adsorbent used is a significant parameter that affects the percentage of dye removal. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal because of the increased surface area and availability of more adsorption sites. bbrc.inrdd.edu.iq However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) tends to decrease with an increasing adsorbent dose. bbrc.indeswater.com This is attributed to the fact that at higher dosages, there is a greater number of unsaturated adsorption sites. procedia-esem.eu
Table 1: Optimization of Adsorption Parameters for Azo Dyes
| Parameter | Optimal Condition/Observation | Dye Type | Reference |
|---|---|---|---|
| pH | 11 | Disperse Red 60 | nih.gov |
| Temperature | 60 °C | Disperse Red 60 | nih.gov |
| Contact Time | 75 min | Reactive Blue 19 | bbrc.in |
| Adsorbent Dose | 200 mg/L | Disperse Red 60 | nih.gov |
Regeneration and Reusability of Adsorbent Materials
The economic viability of the adsorption process for dye removal is greatly enhanced by the ability to regenerate and reuse the adsorbent material. frontiersin.org Regeneration involves desorbing the dye from the spent adsorbent, thereby restoring its adsorptive capacity for subsequent cycles.
Various methods can be employed for regeneration, depending on the nature of the adsorbent and the dye. Common techniques include thermal treatment, chemical elution with acids, bases, or organic solvents, and microbial degradation. syncsci.com For instance, adsorbents used for azo dyes have been successfully regenerated using NaOH solutions. deswater.comdergipark.org.tr In some cases, adjusting the pH of the medium to an alkaline condition (around pH 12) can achieve over 90% desorption. syncsci.com After desorption, the adsorbent is typically washed to a neutral pH before being reused. syncsci.comdergipark.org.tr
Biological and Bioremediation Approaches
Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing this compound. These approaches utilize the metabolic capabilities of microorganisms to decolorize and degrade the dye molecules.
Microbial Decolorization and Biodegradation by Bacterial Cultures
Various bacterial species have demonstrated the ability to decolorize and degrade azo dyes. neptjournal.com Bacteria can break down these complex molecules through enzymatic action, either under anaerobic or aerobic conditions. neptjournal.com The initial step in the bacterial degradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-), which leads to the formation of colorless aromatic amines. researchgate.net This process is often carried out by enzymes called azoreductases. neptjournal.comijcmas.com
A study investigating the degradation of Disperse Red using a rhizosphere bacterial consortium identified several potent bacterial genera, including Pseudomonas, Lysinibacillus, and Citrobacter. lifesciencesite.com The consortium, consisting of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii, achieved significant decolorization. lifesciencesite.com Another study reported the rapid decolorization of Disperse Red F3B by Enterococcus faecalis within 5 hours under microaerophilic conditions. ijcmas.com The effectiveness of bacterial degradation is often enhanced by using a consortium of different bacterial species, as their synergistic metabolic activities can lead to more complete degradation of the dye and its intermediates. uminho.pt
Fungal Degradation Pathways and Enzyme Systems
Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including azo dyes. ijcmas.comtandfonline.com Their efficacy is attributed to the secretion of powerful, non-specific extracellular ligninolytic enzymes. tandfonline.comresearchgate.net These enzymes include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). ijcmas.comresearchgate.net
These enzymes generate highly reactive free radicals that can attack and break down the complex aromatic structure of the dye molecules. neptjournal.com Fungi can degrade azo dyes through both enzymatic action and biosorption onto their mycelial biomass. researchgate.net Several fungal species, such as Aspergillus niger, Aspergillus flavus, Phanerochaete chrysosporium, and Trametes versicolor, have been successfully used for the decolorization of various dyes. ijcmas.comtandfonline.combiotechnologia-journal.org For instance, a study showed that Aspergillus species could effectively degrade Disperse Red 1. nih.govresearchgate.net Another study reported 80% degradation of a Disperse Red dye by the brown-rot fungus Daedalea dickinsii. researchgate.net
Factors Governing Bioremediation Efficiency (Oxygen Availability, pH, Temperature, Dye Structure)
The efficiency of bioremediation processes for this compound is influenced by several environmental and chemical factors. sci-hub.se
Oxygen Availability: Oxygen is a critical factor that determines the metabolic pathway of dye degradation. Anaerobic or microaerophilic conditions are generally required for the initial reductive cleavage of the azo bond by bacteria. ijcmas.com Subsequent degradation of the resulting aromatic amines is typically an aerobic process. ijcmas.com The presence or absence of oxygen can significantly impact the types of enzymes produced and their activity. uminho.ptbiotechnologia-journal.org
pH: The pH of the medium affects both the growth of the microorganisms and the activity of their enzymes. medcraveonline.com Most bacteria prefer a pH range of 6.0 to 10.0 for optimal color removal. medcraveonline.com Fungi, on the other hand, often thrive in more acidic environments, with optimal degradation occurring in the pH range of 4 to 5. tandfonline.combiotechnologia-journal.org
Temperature: Temperature influences the metabolic rate of microorganisms and the stability of their enzymes. medcraveonline.com The optimal temperature for dye degradation varies depending on the microbial species. For many bacteria and fungi, the optimal temperature range for decolorization is between 30°C and 40°C. medcraveonline.comkjom.org For instance, Enterococcus faecalis showed optimal decolorization of Disperse Red F3B at 50°C. ijcmas.com
Dye Structure: The chemical structure of the dye, including the types and positions of substituents on the aromatic rings, affects its susceptibility to microbial attack. The complex and stable nature of this compound makes it relatively resistant to biodegradation. medcraveonline.com
Integrated Anaerobic-Aerobic Treatment Systems
To achieve complete mineralization of azo dyes like this compound, a sequential or integrated anaerobic-aerobic treatment system is often the most effective approach. lifesciencesite.com This two-stage process leverages the strengths of both anaerobic and aerobic degradation pathways.
In the initial anaerobic stage, the azo bond of the dye is reductively cleaved by anaerobic or facultative anaerobic bacteria, resulting in the formation of colorless aromatic amines. ijcmas.com While this step achieves decolorization, the resulting amines can be toxic and require further treatment. sci-hub.se
The effluent from the anaerobic stage is then subjected to an aerobic treatment phase. In the presence of oxygen, aerobic microorganisms can break down the aromatic amines into simpler, non-toxic compounds, ultimately leading to complete mineralization into carbon dioxide and water. ijcmas.com A study on the degradation of Disperse Red by a bacterial consortium demonstrated the high efficiency of a sequential anaerobic-aerobic system, achieving up to 98.47% decolorization after the second aerobic cycle. lifesciencesite.com This integrated approach ensures both color removal and detoxification of the wastewater.
Membrane Separation Processes for Dye Removal and Water Reclamation
Membrane separation technologies have emerged as effective physical processes for the treatment of textile effluents, offering high efficiency in removing a wide range of pollutants, including disperse dyes like this compound. lidsen.comrsc.org These processes work by using semi-permeable membranes to separate contaminants from the wastewater stream, allowing for the potential reuse of the treated water. unical.it Unlike conventional biological treatments that can be inefficient for recalcitrant and non-biodegradable dyes, and chemical methods that may generate secondary sludge, membrane filtration provides a clean and versatile alternative. rsc.orgunical.itresearchgate.net Technologies such as microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) are frequently employed, each distinguished by its pore size and the corresponding ability to reject molecules of different sizes and types. lidsen.comsci-hub.se
Microfiltration, Ultrafiltration, and Nanofiltration for Effluent Treatment
Microfiltration, ultrafiltration, and nanofiltration represent a suite of pressure-driven membrane processes capable of treating textile wastewater containing this compound. The selection of a specific process depends on the effluent characteristics and the desired quality of the treated water.
Microfiltration (MF) , which has the largest pore size in this group, is often used as a pretreatment step or in combination with other processes. unical.it In one approach, a heterogeneous photocatalytic process was combined with microfiltration to remove C.I. Disperse Red 73. mdpi.com This hybrid system achieved significant dye degradation (60-90%) and up to 98% removal of Chemical Oxygen Demand (COD), demonstrating MF's role in retaining the photocatalyst while allowing treated water to pass through. mdpi.comnih.gov
Ultrafiltration (UF) employs membranes with smaller pores than MF and is particularly effective for removing insoluble or high-molecular-weight substances like disperse dyes. sci-hub.seupc.edu Research on treating synthetic effluents containing C.I. Disperse Red 73 (also known as Disperse Rubine 73) with polyvinylidene difluoride (PVDF) UF membranes showed excellent results. The treatment led to a 92% reduction in COD and 97% removal of the dye. upc.edu This high efficiency highlights the suitability of UF for separating dispersed dye particles, enabling the production of high-quality permeate that could be reused in subsequent dyeing processes. upc.edu
Nanofiltration (NF) features membranes with even smaller pores, capable of rejecting divalent ions and larger organic molecules, making it highly effective for dye removal. lidsen.comdeswater.com Studies using NF for solutions containing various dyes, including a disperse red type, have reported color removal efficiencies of up to 98-99%. bioline.org.br Specifically for disperse red dye, NF has been shown to achieve nearly 100% removal of Chemical Oxygen Demand (COD). bioline.org.br The process is effective across a range of dye concentrations, although permeate flux tends to decrease as the initial dye concentration increases. deswater.combioline.org.br
Table 1: Performance of Different Membrane Processes for Disperse Red Dye Removal
| Membrane Process | Target Dye | Key Findings | Dye Removal (%) | COD Removal (%) | Permeate Flux (L·m⁻²·h⁻¹) | Source(s) |
|---|---|---|---|---|---|---|
| Microfiltration (MF) | C.I. Disperse Red 73 | Combined with photocatalysis; high-quality permeate produced. | 60-90% (degradation) | up to 98% | Not Specified | mdpi.comnih.gov |
| Ultrafiltration (UF) | C.I. Disperse Red 73 | Low fouling observed with PVDF membrane; high-quality permeate. | 97% | 92% | 21.7 | upc.edu |
| Nanofiltration (NF) | Disperse Red Dye | Effective removal, though flux declined over the 2-hour operation. | up to 98% | ~100% | 16.6 to 12.6 | bioline.org.br |
Challenges in Membrane Technology: Fouling and Permeate Flux Reduction
Despite their high efficiency, a significant operational challenge in membrane separation processes is membrane fouling. lidsen.comdeswater.com Fouling is the accumulation and deposition of suspended or dissolved substances on the membrane surface and within its pores, leading to a decline in permeate flux (the rate of permeate production per unit of membrane area) and increased operational costs. deswater.comsci-hub.se
The phenomenon of permeate flux reduction is a primary consequence of fouling. bioline.org.br In the context of treating Disperse Red 19, which has low water solubility, the dye particles can be readily adsorbed onto the membrane surface. bioline.org.br This adsorption contributes to the formation of a cake layer, which increases the hydraulic resistance of the membrane, thereby reducing the permeate flux. deswater.com
Research has detailed the progression of this flux decline. An initial, rapid drop in flux is often attributed to the blockage of membrane pores by smaller dye particles (internal fouling). deswater.com This is typically followed by a slower, more gradual decline as larger particles accumulate on the membrane surface, forming a cake layer (external fouling). deswater.com The increase in dye concentration in the feed solution exacerbates this issue by increasing the osmotic pressure and the concentration polarization at the membrane surface, which further reduces the driving force for filtration and lowers the permeate flux. deswater.combioline.org.br For instance, in a study on nanofiltration of disperse red dye, the permeate flux declined from 16.6 to 12.6 L/m²/h over a two-hour period due to membrane fouling. bioline.org.br
Table 2: Factors Contributing to Membrane Fouling and Flux Decline
| Contributing Factor | Description | Impact on Performance | Source(s) |
|---|---|---|---|
| Dye Adsorption | Adhesion of insoluble disperse dye particles onto the membrane material. | Causes pore blockage and initiates cake layer formation, indicated by coloration of the membrane. | bioline.org.br |
| Pore Blocking | Initial obstruction of membrane pores by small dye particles. | Leads to a significant and rapid initial drop in permeate flux. | deswater.com |
| Cake Formation | Accumulation of a layer of larger dye particles on the membrane surface. | Results in a slower, more gradual decline in permeate flux over time. | deswater.com |
| Concentration Polarization | Increased concentration of rejected solutes at the membrane surface compared to the bulk solution. | Increases osmotic pressure, reducing the effective pressure driving the filtration and lowering flux. | deswater.combioline.org.br |
Addressing membrane fouling is crucial for the sustainable operation of membrane systems in textile wastewater treatment. Strategies include optimizing operating conditions, periodic membrane cleaning, and the use of pre-treatment processes to reduce the fouling load on the membranes. unical.itdeswater.com
Mechanistic and Theoretical Investigations of C.i. Disperse Red 19
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for understanding the behavior of dye molecules at an atomic level. Through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict and analyze the electronic properties, reactivity, and interactions of C.I. Disperse Red 19, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its color, stability, and reactivity. These calculations typically focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is crucial as it relates to the molecule's electronic absorption spectrum and, consequently, its color. acs.org
DFT can also be used to calculate various reactivity descriptors. For instance, the analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the nucleophilic and electrophilic regions on the dye's surface, indicating probable sites for chemical reactions. acs.org
Research into the non-linear optical (NLO) properties of this compound (DR19) has utilized its electronic absorption spectra in various solvents to calculate NLO parameters. researchgate.net A study using the B3LYP/6-31G(d) level of theory, a common functional and basis set in DFT, could elucidate key quantum chemical parameters. acs.org While specific DFT studies detailing all reactivity indices for this compound are not broadly published, data from related azo dye studies show that such calculations can predict parameters like ionization potential, electron affinity, and global hardness, which together paint a comprehensive picture of the dye's chemical behavior. acs.org
One study calculated the intramolecular charge transfer (ICT) and non-linear optical properties of DR19 in different solvents, with key parameters determined for methanol (B129727) medium. researchgate.net
Table 1: Calculated Non-Linear Optical (NLO) and Intramolecular Charge Transfer (ICT) Parameters for this compound in Methanol
| Parameter | Symbol | Value | Unit |
| Polarizability | αCT | 1.65 x 10⁻²³ | e.s.u. |
| First Hyperpolarizability | βCT | 57.60 x 10⁻²⁹ | e.s.u. |
| Second Hyperpolarizability | γCT | 0.16 x 10⁻³² | e.s.u. |
Data sourced from ResearchGate. researchgate.net
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study how this compound interacts with its environment, such as polymer fibers or water, over time. The simulations can reveal the nature and strength of intermolecular forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding, which govern the dye's adsorption and binding to a substrate. diva-portal.orgnih.gov
In the context of textile dyeing, MD simulations can model the interface between the dye molecule and a polymer like polyethylene (B3416737) terephthalate (B1205515) (PET). These simulations can determine the binding energy, which quantifies the strength of the interaction between the dye and the fiber. researchgate.net Studies on similar disperse dye systems have shown that van der Waals interactions are often the predominant force in the adsorption process onto polyester (B1180765) surfaces. diva-portal.org
Simulations can also elucidate the role of solvents and other additives in the dyeing process. By modeling the dye within a solvent system, researchers can observe how the solvent molecules arrange themselves around the dye and how this affects the dye's conformation and its ability to approach and penetrate the fiber structure. researchgate.net For example, simulations can show how a non-aqueous solvent like decamethyl-cyclopentasiloxane (D5) might swell the PET polymer structure more effectively than water, thus facilitating dye diffusion. researchgate.net The dynamic nature of MD allows for the study of conformational changes in both the dye and the polymer, providing a detailed picture of the dyeing mechanism at the molecular level. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Reaction Pathway Elucidation and Intermediates Identification during Degradation
The degradation of azo dyes like this compound is a critical area of environmental research. The primary mechanism of breakdown involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. cymitquimica.com This cleavage can be induced by various physical, chemical, or biological methods.
Bacterial degradation, a common bioremediation strategy, typically occurs under anaerobic or microaerophilic conditions. Bacteria utilize enzymes called azoreductases to break the azo linkage, resulting in the formation of aromatic amines. ijcmas.commdpi.com For this compound, this reductive cleavage would produce 4-nitroaniline (B120555) and N,N-bis(2-hydroxyethyl)-p-phenylenediamine as the initial, colorless intermediates.
These aromatic amine intermediates can often be further degraded, typically under aerobic conditions. Bacterial hydroxylases and oxygenases can catalyze the opening of the aromatic rings, leading to the formation of smaller aliphatic compounds like organic acids (e.g., oxalic acid, formic acid), which can eventually be mineralized to carbon dioxide and water. ijcmas.comresearchgate.net
Advanced Oxidation Processes (AOPs), such as ozonation or photo-Fenton oxidation, are chemical methods used for dye degradation. researchgate.net In these processes, highly reactive species like hydroxyl radicals (•OH) attack the dye molecule. The attack can lead to the cleavage of the azo bond and the oxidation and eventual fragmentation of the aromatic rings. researchgate.netresearchgate.net Studies on other azo dyes have identified intermediates such as phenols and benzene (B151609) derivatives during ozonation, which are subsequently oxidized to simpler organic acids. researchgate.net
Table 2: Potential Intermediates in the Degradation of this compound
| Degradation Step | Potential Intermediate Compounds |
| Initial Reductive Cleavage | 4-nitroaniline |
| N,N-bis(2-hydroxyethyl)-p-phenylenediamine | |
| Further Aerobic/Oxidative Degradation | Phenolic compounds |
| Simple organic acids (e.g., oxalic acid, formic acid) |
The intermediates are predicted based on the structure of this compound and known degradation pathways of similar azo dyes. ijcmas.comresearchgate.networlddyevariety.com
Interactions of this compound with Dispersing Agents and Textile Substrates
The application of this compound in textile dyeing, particularly for hydrophobic fibers like polyester, relies on a complex interplay of interactions with dispersing agents and the textile substrate itself. smolecule.comscribd.com
Interactions with Dispersing Agents: Disperse dyes, by definition, have very low solubility in water. canada.ca To apply them from an aqueous bath, they must be milled into fine particles and stabilized with dispersing agents. scribd.com These agents are typically anionic surfactants, such as lignosulfonates or naphthalene (B1677914) sulfonate-formaldehyde condensates. rsc.org
The dispersion mechanism involves the adsorption of the dispersant molecules onto the surface of the dye particles. rsc.orgresearchgate.net The hydrophobic part of the dispersant interacts with the nonpolar surface of the this compound crystal, while the hydrophilic (anionic) part extends into the water. This creates a negative charge on the surface of each dye particle, leading to electrostatic repulsion between them. rsc.org This repulsion prevents the fine dye particles from agglomerating and settling out of the suspension, ensuring a stable and uniform dispersion for the dyeing process. rsc.org
Interactions with Textile Substrates: The dyeing of polyester with this compound is a process of diffusion and adsorption. At high temperatures (typically around 130°C), the amorphous regions of the polyester fibers swell, allowing the individual dye molecules to diffuse from the aqueous phase into the polymer matrix. scribd.combund.de
Inside the hydrophobic fiber, the dye molecules are held in place by intermolecular forces. These interactions are primarily:
Van der Waals forces: These are weak, non-specific attractions between the dye molecule and the polymer chains, which are significant due to the large surface area of contact.
Dipole-dipole interactions: The polar groups in this compound (such as the nitro group and hydroxyl groups) can interact with the ester groups in the polyester chain.
Hydrogen bonding: The hydroxyl (–OH) groups on the dye molecule can potentially form hydrogen bonds with the carbonyl oxygen atoms of the polyester's ester groups, further anchoring the dye within the fiber.
The strength and nature of these interactions determine the dye's fastness properties, such as its resistance to washing, light, and sublimation (heat). worlddyevariety.comsci-hub.ru The covalent attachment of this compound to a polymer backbone, as explored in research on non-linear optical materials, provides enhanced thermal and photo stability compared to when it is simply mixed in as a guest molecule.
Future Research Directions and Sustainable Practices for C.i. Disperse Red 19
Development of Eco-Friendly Synthesis Routes for Disperse Dyes
Traditional synthesis methods for azo disperse dyes often involve hazardous materials and can result in significant pollution. The development of greener synthesis routes is a primary focus of current research, aiming to enhance efficiency, reduce waste, and avoid toxic reagents.
One promising approach is the use of microwave-assisted synthesis. mdpi.com This technology offers rapid heating, which can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com Microwave chemistry facilitates reactions with reduced or no solvent use, aligning with the principles of green chemistry. mdpi.com
Another key area of innovation is the development of novel synthetic pathways that circumvent the use of highly toxic materials. For instance, new routes have been developed that avoid the use of cyanides, which are deadly poisonous compounds, and eliminate heavy metal contamination from catalysts like zinc or copper. google.com Research into alternative coupling components and diazotization processes is ongoing. For example, a facile coupling chemical process under acidic conditions (pH 4-5) and low temperatures (0-5 °C) has been explored to enhance dye stability and maintain the stability of the diazonium salt intermediate. mdpi.com Furthermore, the creation of "ecotypic" reactive disperse dyes, which can be used for dyeing various fibers like cotton and polyester (B1180765), represents a move towards more versatile and environmentally conscious products. google.com These methods often feature simpler operations and higher conversion rates, making them viable for industrial-scale production. google.com
Table 1: Comparison of Conventional vs. Eco-Friendly Synthesis Attributes
| Feature | Conventional Synthesis | Eco-Friendly Synthesis | Research Findings |
| Catalysts | Often uses heavy metals (e.g., zinc, copper) | Explores catalysts like Pd with nanostructures; some methods are catalyst-free | Avoids heavy metal contamination. google.com |
| Reagents | May use highly toxic materials (e.g., cyanides) | Avoids toxic reagents, seeking safer alternatives | Enhances safety and reduces environmental pollution. google.com |
| Energy Source | Conventional heating | Microwave irradiation | Reduces reaction time and energy consumption. mdpi.com |
| Solvents | Often requires large volumes of organic solvents | Aims for solvent-free or reduced-solvent conditions | Minimizes volatile organic compound (VOC) emissions. mdpi.com |
| Efficiency | Can have lower yields and more byproducts | Generally achieves higher transformation efficiency and yields | Improves process economy and reduces waste. google.comgoogle.com |
| Versatility | Dye specific to certain fiber types | Development of dyes applicable to multiple fiber types (e.g., cotton and polyester) | Increases the utility and reduces the number of different dyes needed. google.com |
Integration of Advanced Treatment Technologies for Comprehensive Wastewater Management
Wastewater from textile dyeing processes contains residual dyes like C.I. Disperse Red 19, which are often recalcitrant to conventional treatment methods. mdpi.com Integrating advanced treatment technologies is crucial for effective color and pollutant removal to protect aquatic ecosystems. cymitquimica.comrsc.org
Advanced Oxidation Processes (AOPs) are highly effective at degrading complex organic molecules. rsc.orgd-nb.info AOPs, which include methods like ozonation, Fenton processes, and photocatalysis, generate powerful radicals that can break down dye molecules. rsc.orgmdpi.com For example, the photo-Fenton process integrated with a biological system has been shown to achieve significant reductions in chemical oxygen demand (COD), biological oxygen demand (BOD), and color. d-nb.info
Electrochemical methods, such as electrocoagulation, offer another robust solution. In this process, electrodes dissolve to produce metal hydroxides that coagulate and remove pollutants from the water. biorxiv.org Electrocoagulation can achieve high removal efficiency for disperse dyes, is less prone to sludge formation than chemical coagulation, and can be more robust against pH changes. biorxiv.orgresearchgate.net
Biological treatments are gaining traction as an environmentally friendly and cost-effective alternative. mdpi.com These methods use microorganisms like bacteria and fungi to biodegrade or biosorb dyes. mdpi.com Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that are effective in degrading a wide range of dyes. mdpi.com Bacterial consortia have also demonstrated the ability to decolorize dye effluents efficiently. tandfonline.com
The use of natural coagulants, such as mucilage from Alcea rosea roots, is also being explored as a green alternative to chemical coagulants like alum or ferric chloride. nih.govresearchgate.net Studies have shown that such natural coagulants can effectively remove disperse dyes, with efficiency influenced by factors like pH, temperature, and coagulant dose. nih.govresearchgate.net
Table 2: Overview of Advanced Wastewater Treatment Technologies for Disperse Dyes
| Technology | Mechanism | Advantages | Disadvantages |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl radicals) to degrade pollutants. rsc.org | Can mineralize a wide range of recalcitrant organic compounds. d-nb.info | Can be expensive; may involve hazardous chemicals (e.g., Fenton reagents). researchgate.net |
| Electrocoagulation | Uses electrical current to produce coagulants from electrodes, removing pollutants via coagulation and flotation. biorxiv.org | Low sludge production; effective for various pollutants; no need for chemical addition. biorxiv.org | Can have high operating costs due to electricity consumption. researchgate.net |
| Biological Treatment (Microbial) | Uses microorganisms (bacteria, fungi) to biodegrade or biosorb dyes. mdpi.commdpi.com | Environmentally friendly; cost-effective; minimal sludge production. mdpi.com | Can be slower; effectiveness depends on microbial strain and environmental conditions. mdpi.com |
| Membrane Filtration | Physical separation of pollutants based on size using semi-permeable membranes (e.g., nanofiltration). mdpi.com | High removal efficiency for various pollutants; potential for water reuse. mdpi.com | Prone to membrane fouling; can be costly. researchgate.net |
| Natural Coagulants | Use of natural polymers (e.g., plant extracts) to destabilize and aggregate dye particles. nih.gov | Biodegradable; low toxicity; reduces chemical sludge. | May have lower efficiency than chemical coagulants for certain dyes. |
Real-World Application and Scaling-Up of Remediation Processes
A significant challenge in environmental technology is transitioning successful laboratory-scale remediation processes to real-world, industrial applications. For this compound and other textile dyes, scaling up requires addressing issues of cost, efficiency, stability, and integration with existing infrastructure.
Microbial remediation, while promising, faces hurdles in real-world applications. mdpi.com Factors such as environmental variability, high operational costs, and the specificity of microbial degradation pathways can hinder the scaling up of these systems. mdpi.com One approach to enhance durability and effectiveness is the use of mixed microbial consortia, which are often more resilient to the toxic chemicals and fluctuating conditions found in industrial effluents. tandfonline.com Pilot-scale studies using anaerobic-aerobic reactors have shown the potential of such consortia to degrade disperse dyes effectively. tandfonline.com
Phytoremediation, which uses plants to decontaminate soil and water, is another green technology. However, most research in this area has been confined to laboratory settings. researchgate.net For industrial-scale application, phytoremediation may need to be coupled with other techniques, such as microbial fuel cells or mycoremediation, to enhance efficiency and handle the large volumes of wastewater produced by textile mills. researchgate.net
The optimization of existing treatment systems, like pump-and-treat operations, is also critical for large-scale remediation. This can involve the use of sensors to monitor system performance in real-time and data management systems to analyze operations and identify areas for improvement. clu-in.org Such optimizations can lead to significant cost savings and more efficient cleanup. clu-in.org
Long-Term Environmental Monitoring and Risk Mitigation Strategies
Given the persistence of some dye compounds and their potential breakdown products, long-term environmental monitoring and robust risk mitigation strategies are essential. The goal is to prevent environmental accumulation and protect both ecosystems and human health.
Regulatory bodies and industry guidelines recommend best practices to minimize the release of azo disperse dyes. canada.ca These practices include establishing training programs for employees on chemical handling, implementing proper storage and containment procedures to prevent spills, and using alternatives that pose lower environmental or health risks where feasible. canada.ca For instance, facilities are encouraged to choose alternatives that are not azo disperse dyes with a molar weight below 360 g/mol , as these smaller molecules may pose a greater risk. canada.ca
Long-term monitoring programs are crucial for assessing the effectiveness of remediation efforts and ensuring compliance with environmental standards. clu-in.org This involves regular sampling and analysis of effluents and receiving water bodies. nih.gov The development of in-situ and remote sensor technologies can make monitoring more efficient and cost-effective, providing real-time data that allows for rapid response to any issues. clu-in.org Ecological risk assessments for azo disperse dyes consider factors like water solubility and potential for aquatic toxicity to determine safe discharge limits. canada.ca
Table 3: Key Risk Mitigation Strategies for Disperse Dyes
| Strategy | Description | Key Actions |
| Release Prevention | Implementing measures to prevent the accidental or routine release of dyes into the environment. | Proper chemical storage, spill containment plans, regular equipment maintenance. canada.ca |
| Employee Training | Educating personnel on the safe handling of dyes and emergency procedures. | Regular training sessions, clear operational procedures, use of personal protective equipment. canada.ca |
| Use of Safer Alternatives | Substituting potentially harmful dyes with less hazardous options. | Researching and adopting dyes with a better environmental profile, avoiding dyes with certain chemical characteristics (e.g., low molecular weight). canada.ca |
| Effluent Monitoring | Regularly testing wastewater to ensure dye concentrations are within permissible limits. | Establishing a monitoring schedule, using validated analytical methods, keeping detailed records. canada.canih.gov |
| System Optimization | Continuously improving treatment processes to enhance efficiency and reduce costs. | Performance assessments, adopting new technologies like remote sensors, empowering operators to make improvements. clu-in.org |
Advancements in Analytical Methods for Metabolite Tracking and Environmental Trace Detection
To fully understand the environmental fate and potential toxicity of this compound, it is necessary to detect not only the parent dye but also its degradation products or metabolites, which can sometimes be more harmful. Advanced analytical methods are being developed to achieve the high sensitivity and specificity required for trace detection in complex environmental samples.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for this purpose. oaepublish.comojp.gov Techniques like suspect and non-target analysis (SSA/NTA) allow for the identification of a broad range of compounds, including previously unmonitored transformation products, even at very low concentrations. oaepublish.com This is particularly useful for retrospective analysis of stored environmental samples to track contaminant trends over time. oaepublish.com
The analysis of azo dyes often involves screening for aromatic amines, which are potential carcinogenic breakdown products that can form under reductive conditions in the environment. epa.gov Methods have been developed for the in-line chemical reduction of azo dyes followed by analysis, providing a way to assess the potential toxicity of a waste stream. epa.gov
Furthermore, biomonitoring methods are used to assess occupational exposure by measuring specific metabolites in biological fluids like blood and urine. regulations.gov The NIOSH Manual of Analytical Methods provides a compilation of such validated techniques for workplace monitoring. regulations.gov The challenge in forensic and environmental analysis is often the extremely small sample size, such as extracting dyes from a single textile fiber, which requires methods with very low limits of detection (in the parts-per-billion range). ojp.gov
Table 4: Modern Analytical Techniques for Dye and Metabolite Detection
| Analytical Technique | Principle | Application for Disperse Dyes | Key Advantages |
| LC-HRMS | Separates compounds via liquid chromatography and identifies them based on high-accuracy mass-to-charge ratio. oaepublish.com | Identification of parent dye, degradation products, and unknown metabolites in environmental samples. | High sensitivity and specificity; enables non-target screening. oaepublish.comojp.gov |
| GC-HRMS | Separates volatile compounds via gas chromatography before high-resolution mass analysis. | Analysis of volatile or semi-volatile degradation products. | Complements LC-MS for a broader range of analytes. oaepublish.com |
| Reduction & GC/MS | Chemical reduction of the azo bond to form aromatic amines, which are then identified by GC/MS. epa.gov | Screening for potentially carcinogenic aromatic amines formed from azo dyes. | Provides an assessment of potential toxicity from breakdown products. epa.gov |
| HPLC-UV/Vis | Separates compounds by HPLC and detects them based on their UV-Visible light absorbance. researchgate.net | Quantification of known dye components in a sample. | Robust and widely available; good for quantification when standards are available. researchgate.net |
| Biomonitoring | Measurement of dye metabolites or biomarkers in biological samples (e.g., urine, blood). regulations.gov | Assessing human exposure in occupational settings. | Provides a direct measure of internal dose. regulations.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
